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molecular formula C9H12N2O B8740768 6-Methoxy-5-(prop-1-en-2-yl)pyridin-2-amine

6-Methoxy-5-(prop-1-en-2-yl)pyridin-2-amine

Cat. No. B8740768
M. Wt: 164.20 g/mol
InChI Key: HYTWZUXEGVNUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901124B2

Procedure details

To a solution 5-bromo-6-methoxypyridin-2-amine (1.72 g, 8.47 mmol) in dimethylacetamide (26 mL) was added 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (2.07 mL, 11.0 mmol), palladium tetrakis(triphenylphoshine) (979 mg, 847 μmol) and tribasic potassium phosphate (3.6 g, 16.9 mmol) in water (7.63 mL, 424 mmol). The mixture was sealed in a microwave vial and heated at 150° C. in a microwave for 15 min. Upon cooling, the mixture was diluted with EtOAc and Et2O, washed with water and brine, concentrated on to silica gel, and chromatographed (10% to 40% EtOAc in hexanes) to give 6-methoxy-5-(prop-1-en-2-yl)pyridin-2-amine contaminated with catalyst-derived impurities (−950 mg). 1H NMR (400 MHz, CHLOROFORM-d6) δ ppm 7.34 (d, J=8.0 Hz, 1H), 6.06 (d, J=8.1 Hz, 1H), 5.19 (m, 1H), 5.09 (m, 1H), 4.29 (br. s, 2H), 3.91 (s, 3H), 2.10 (s, 3H).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
2.07 mL
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis(triphenylphoshine)
Quantity
979 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
7.63 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([NH2:10])=[N:6][C:7]=1[O:8][CH3:9].[CH3:11][C:12]1(C)[C:16](C)(C)OB(C(C)=C)O1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].O>CC(N(C)C)=O.CCOC(C)=O.CCOCC>[CH3:9][O:8][C:7]1[N:6]=[C:5]([NH2:10])[CH:4]=[CH:3][C:2]=1[C:12]([CH3:16])=[CH2:11] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
BrC=1C=CC(=NC1OC)N
Name
Quantity
2.07 mL
Type
reactant
Smiles
CC1(OB(OC1(C)C)C(=C)C)C
Name
palladium tetrakis(triphenylphoshine)
Quantity
979 mg
Type
reactant
Smiles
Name
potassium phosphate
Quantity
3.6 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
7.63 mL
Type
reactant
Smiles
O
Name
Quantity
26 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sealed in a microwave vial
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
WASH
Type
WASH
Details
washed with water and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on to silica gel
CUSTOM
Type
CUSTOM
Details
chromatographed (10% to 40% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=N1)N)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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